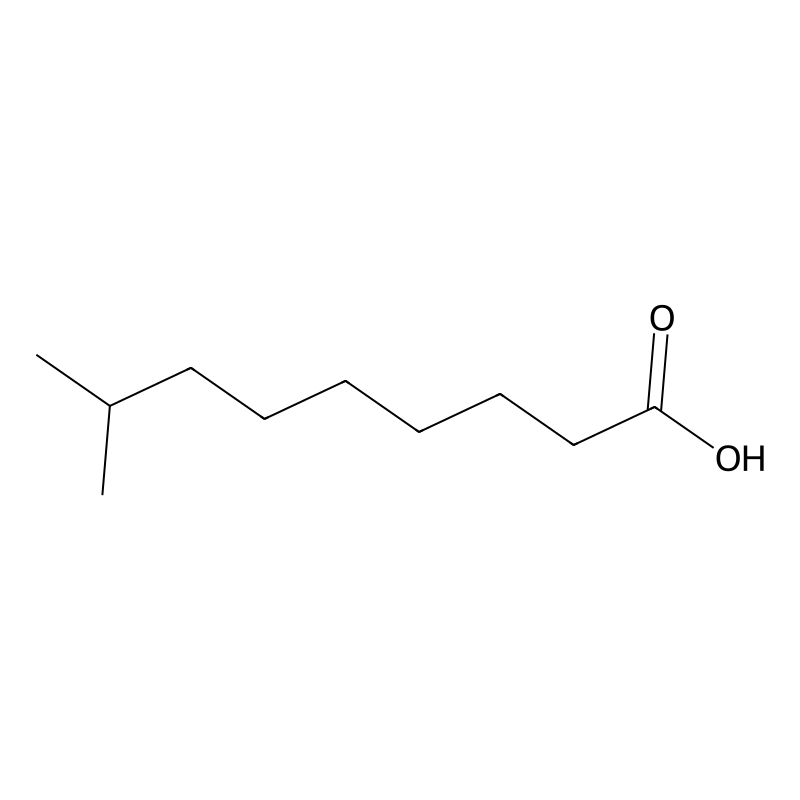

8-Methylnonanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

8-Methylnonanoic acid, also known as isocapric acid, is a medium-chain fatty acid found naturally in various plants and bacteria []. While it holds limited independent research applications, its primary contribution to science lies in its role as a precursor and metabolite of capsaicin, the compound responsible for the spiciness of chili peppers [].

Precursor to Capsaicin

Studies have established that 8-methylnonanoic acid acts as a crucial building block in the biosynthesis of capsaicin within chili peppers (Capsicum species) []. Enzymes within the plant convert this fatty acid into acylated precursors before ultimately leading to capsaicin formation []. Research suggests that manipulating the levels of 8-methylnonanoic acid within the plant can influence capsaicin production, potentially leading to the development of chili peppers with varying degrees of spiciness [].

By-product of Capsaicin Degradation

Beyond its role as a precursor, 8-methylnonanoic acid also arises as a by-product when capsaicin breaks down []. This process can occur naturally over time or be induced through specific enzymes or chemical reactions. Studying the degradation pathways of capsaicin and the resulting formation of 8-methylnonanoic acid can offer insights into the stability and shelf life of capsaicin-containing products, such as chili peppers and hot sauces [].

8-Methylnonanoic acid, also known as isocapric acid, is a medium-chain fatty acid with the chemical formula and a molecular weight of 172.26 g/mol. It is classified as a methyl-branched derivative of nonanoic acid, specifically an odd-numbered medium-chain fatty acid. This compound is primarily recognized for its role as a degradation by-product of dihydrocapsaicin, a capsaicinoid found in chili peppers. 8-Methylnonanoic acid has been detected in various biological sources, including the genera Streptomyces, Pelargonium graveolens, and Solanum pennellii .

Limited research is available on the specific mechanism of action of 8-methylnonanoic acid itself. However, its role in capsaicin production suggests a potential role in plant defense mechanisms. Capsaicin acts as an irritant to deter herbivores from feeding on the chili peppers [].

Recent studies suggest 8-methylnonanoic acid might have some metabolic effects. One study found it could influence fat storage and glucose uptake in fat cells []. More research is needed to fully understand these potential mechanisms.

In laboratory settings, it has been shown to increase capsaicin yield when added to cultures of Capsicum frutescens . This highlights its potential utility in enhancing the production of bioactive compounds.

Research indicates that 8-methylnonanoic acid exhibits significant biological activity, particularly concerning metabolic modulation. In studies involving 3T3-L1 adipocytes, it has been observed to stimulate various metabolic responses such as:

- Reduction of de novo lipogenesis: This reduction correlates with increased activity of AMP-activated protein kinase (AMPK), suggesting a role in lipid metabolism.

- Decreased lipolysis: It has been shown to reduce isoproterenol-induced lipolysis.

- Enhanced glucose uptake: The compound improves insulin-mediated glucose uptake in adipocytes .

These findings suggest that 8-methylnonanoic acid may have potential implications for metabolic health and obesity management.

The synthesis of 8-methylnonanoic acid can be achieved through several methods, with one notable approach involving:

- Preparation of ethyl 8-methylnonanoate:

- Combine copper(I) bromide and n-methyl-2-pyrrolidone in tetrahydrofuran and cool.

- Add ethyl-6-bromohexanoate dropwise.

- Introduce isobutyl magnesium bromide slowly and stir overnight.

- Extract the organic layer and concentrate to yield the ester.

- Hydrolysis:

This method yields a high purity product, typically over 95%.

8-Methylnonanoic acid has several applications across different fields:

- Food Industry: It can be used as a flavoring agent or preservative due to its fatty acid profile.

- Pharmaceuticals: Its metabolic effects may have implications for drug formulations targeting obesity or metabolic disorders.

- Biotechnology: Enhancing capsaicin production in plant cell cultures can be beneficial for developing spicy food products or medicinal compounds derived from chili peppers .

Several compounds share structural or functional similarities with 8-methylnonanoic acid. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Nonanoic Acid | Straight-chain fatty acid | |

| Octanoic Acid | Shorter chain length; known for antimicrobial properties | |

| Decanoic Acid | Straight-chain fatty acid; used in food and cosmetics | |

| Caprylic Acid | Medium-chain fatty acid; known for its rapid metabolism | |

| Dihydrocapsaicin | Capsaicinoid with analgesic properties |

Uniqueness of 8-Methylnonanoic Acid: The methyl branch at the eighth carbon distinguishes it from other medium-chain fatty acids, potentially influencing its biological activity and applications. Its specific role as a degradation product of dihydrocapsaicin also sets it apart from other similar compounds.

8-Methylnonanoic acid, also known as isocapric acid or 8-methylpelargonic acid, is a branched medium-chain fatty acid (MCFA) with the molecular formula C₁₀H₂₀O₂. The compound features a methyl branch at the 8-position of a nonanoic acid backbone, giving it distinct physical and chemical properties compared to its straight-chain counterparts. Initial research on this compound began when it was identified in natural sources, particularly in certain bacterial and plant species.

Early investigations into 8-methylnonanoic acid were primarily focused on its natural occurrence and chemical characterization. The compound was identified as a component in essential oils from plants such as Pelargonium graveolens and in bacterial species, particularly Streptomyces. These initial discoveries laid the groundwork for subsequent research into its biosynthetic pathways and potential applications.

The scientific interest in 8-methylnonanoic acid expanded when researchers discovered its role as a precursor in the synthesis of more complex bacterial fatty acids. A significant milestone came with the report of its use as a starting material for synthesizing 16-methyl-8(Z)-heptadecenoic acid, a novel bacterial fatty acid that was discovered in a Micrococcus bacterium from Lake Pomorie in Bulgaria. This synthesis was accomplished in four steps with a 22% overall yield, highlighting the utility of 8-methylnonanoic acid as a versatile building block for more complex molecules.

Evolution of Biosynthetic and Biotechnological Interest

The biosynthesis of 8-methylnonanoic acid in natural systems has become an area of significant research interest. In plants such as Solanum pennellii, studies have demonstrated that branched-chain fatty acids, including 8-methylnonanoic acid, are produced through specialized metabolic pathways that differ from those used for straight-chain fatty acid synthesis. Transcriptomic analyses revealed that genes involved in branched-chain amino acid metabolism are highly expressed in trichomes of S. pennellii, suggesting a connection between branched-chain amino acid metabolism and the production of branched-chain fatty acids.

Recent biotechnological advancements have focused on developing microbial systems for the production of 8-methylnonanoic acid. A patent filed in 2019 describes methods for microbial production of this compound, demonstrating increasing industrial interest in sustainable production approaches. The patent outlines a biosynthetic method involving specific genes and cellular systems to produce 8-methyl nonanoic acid through microbial fermentation.

In bacteria, particularly Streptomyces species, 8-methylnonanoic acid serves as a precursor in the biosynthesis of complex bioactive molecules such as viennamycins. These lipopeptides involve a biosynthetic gene cluster where the activation of 8-methylnonanoic acid by acyl-CoA ligase (VieF) is a critical initial step. Subsequent enzymatic modifications by acyl-CoA dehydrogenase (VieG) and other enzymes transform the acid into (2Z,4E)-8-methylnona-2,4-dienoyl moiety, which is then incorporated into the final lipopeptide structure.

| Biosynthetic Enzyme | Function in 8-Methylnonanoic Acid Pathway | Organism |

|---|---|---|

| Acyl-CoA ligase (VieF) | Activation of 8-methylnonanoic acid | Streptomyces sp. |

| Acyl-CoA dehydrogenase (VieG) | Generation of (2Z,4E)-8-methylnona-2,4-dienoyl moiety | Streptomyces sp. |

| β-ketoacyl-ACP synthase (KAS I) | Chain elongation of branched precursors | Solanum pennellii |

| Branched-chain keto acid dehydrogenase (BCKD) | Generation of branched acyl-CoA precursors | Plants and bacteria |

The chain elongation process for producing branched medium-chain fatty acids has also been explored in different biological contexts. Research on branched-chain fatty acid elongation in S. pennellii revealed that the fatty acid synthase (FAS) complex, particularly the KAS I enzyme, plays a crucial role in this process. Inhibitor studies using cerulenin, which selectively inhibits KAS I and KAS II enzymes, demonstrated a significant decrease in both branched-chain and straight-chain fatty acids of C10 and above, confirming the involvement of these enzymes in branched-chain fatty acid elongation.

Significance in Metabolic and Industrial Research

Recent research has uncovered important metabolic effects of 8-methylnonanoic acid, particularly in adipocyte metabolism. A study published in 2023 investigated the cellular responses to 8-methyl nonanoic acid (8-MNA) and found that it influences lipid metabolism in 3T3-L1 adipocytes. The research demonstrated that 8-MNA decreases lipid accumulation in adipocytes by activating AMP-activated protein kinase (AMPK), a key regulator that suppresses lipogenic processes. Additionally, adipocytes treated with 8-MNA exhibited reduced lipolytic response to isoproterenol and increased glucose uptake when stimulated with insulin, suggesting potential roles in modulating energy metabolism.

Unlike long-chain fatty acids that often exhibit cytotoxicity in cellular models, 8-methylnonanoic acid showed no adverse effects on cell viability even at concentrations up to 1 mM, making it a potentially useful tool for metabolic research. The researchers concluded that the metabolic benefits observed with 8-methylnonanoic acid might contribute to the health benefits associated with consumption of certain foods containing this compound.

| Metabolic Effect | Concentration Used | Cellular Model | Outcome |

|---|---|---|---|

| Lipid reduction | 1 μM | 3T3-L1 adipocytes | 11% decrease in fat deposits |

| AMPK activation | 1-10 μM | 3T3-L1 adipocytes | Increased phosphorylation at Thr172 |

| Effect on PPARγ pathway | 1 μM | 3T3-L1 adipocytes | No significant effect |

| Cell viability impact | Up to 1 mM | 3T3-L1 adipocytes | No cytotoxicity observed |

From an industrial perspective, 8-methylnonanoic acid has found applications in several areas. It serves as an intermediate for the production of metal salts, ester-type lubricants, and plasticizers. The branched structure of the molecule confers advantageous properties that differ from straight-chain fatty acids, including lower boiling points, higher viscosity, reduced crystallization, and increased oxidative stability. These characteristics make branched fatty acids like 8-methylnonanoic acid particularly valuable for specialized applications.

In pharmaceutical and cosmetic industries, 8-methylnonanoic acid is utilized for terminal chain branching in fatty alcohols and acids, which has been shown to enhance transdermal permeation of active ingredients. This property makes it useful in formulations designed for topical delivery of therapeutic or cosmetic agents.

The compound is also valuable in research settings, where it serves as a starting material for synthesizing more complex molecules. For instance, it has been used in the synthesis of novel bacterial fatty acids and as a component in studies investigating lipopeptide antibiotics.

The synthesis of 8-methylnonanoic acid in nature and in engineered systems is a multifaceted process involving intricate biochemical pathways and advanced biotechnological interventions. This section introduces the chemical identity of 8-methylnonanoic acid, its occurrence in biological systems, and the rationale for focusing on its biosynthetic and production strategies.

8-Methylnonanoic acid, with the molecular formula C₁₀H₂₀O₂, is a saturated, branched-chain fatty acid distinguished by a methyl group at the eighth carbon of the nonanoic acid backbone [2]. It has been identified in various natural sources, including certain bacterial species such as Streptomyces, as well as in plant tissues like Pelargonium graveolens and Solanum pennellii [2]. Its structural uniqueness imparts specific physicochemical properties that are valuable for industrial applications, particularly in the synthesis of specialty chemicals, lubricants, and as intermediates in organic synthesis.

The biosynthetic origins of 8-methylnonanoic acid are rooted in the broader context of branched-chain fatty acid metabolism, a process that has been extensively studied in both prokaryotic and eukaryotic organisms [3] [4]. The ability to harness and optimize these biosynthetic pathways through microbial fermentation, enzymatic engineering, and cellular system modifications has opened new avenues for the sustainable and scalable production of this compound. The following sections delve into the specific methodologies employed for its production, beginning with microbial fermentation strategies.

Microbial Fermentation Strategies

Microbial fermentation has emerged as a cornerstone technique for the production of medium-chain branched fatty acids such as 8-methylnonanoic acid. The inherent metabolic versatility of microorganisms, coupled with advances in fermentation technology, has enabled the efficient conversion of renewable substrates into target fatty acids.

Microbial Hosts and Natural Producers

The natural biosynthesis of 8-methylnonanoic acid has been documented in several microbial taxa, notably within the genus Streptomyces [2]. These actinobacteria are renowned for their diverse secondary metabolite profiles, which include an array of branched-chain fatty acids. In addition to Streptomyces, other bacterial genera such as Bacillus and certain Gram-negative bacteria have demonstrated the capacity to synthesize branched-chain fatty acids via specialized enzymatic pathways [3].

The selection of microbial hosts for fermentation is guided by several criteria, including native metabolic pathways, substrate utilization profiles, genetic tractability, and tolerance to product accumulation. Wild-type strains of Streptomyces and Bacillus have served as model organisms for elucidating the natural biosynthetic routes leading to 8-methylnonanoic acid production. However, their native yields are often insufficient for industrial-scale applications, necessitating the development of engineered strains with enhanced biosynthetic capabilities.

Fermentation Process Optimization

The optimization of fermentation conditions is critical for maximizing the yield and productivity of 8-methylnonanoic acid. Key process parameters include the choice of carbon and nitrogen sources, pH, temperature, aeration, and agitation rates. The use of defined media allows for precise control over nutrient availability, which can be tailored to favor the flux through branched-chain fatty acid biosynthetic pathways.

Recent advances in bioprocess engineering have introduced strategies such as fed-batch and continuous fermentation, which enable sustained production and higher cell densities. The implementation of in situ product recovery techniques, such as two-phase partitioning and solvent extraction, can mitigate product inhibition and enhance overall process efficiency. The integration of metabolic sensors and real-time monitoring systems further facilitates the dynamic adjustment of fermentation parameters to optimize yields.

Metabolic Engineering for Enhanced Fermentation

While wild-type microbial strains provide valuable insights into the natural biosynthesis of 8-methylnonanoic acid, their inherent limitations in yield and productivity have spurred efforts to engineer strains with augmented biosynthetic capacities. Metabolic engineering approaches involve the targeted modification of key genes and regulatory elements to redirect metabolic flux toward the desired product.

One prominent strategy involves the overexpression of genes encoding enzymes responsible for the initial steps of branched-chain fatty acid synthesis, such as branched-chain alpha-keto acid decarboxylase and fatty acid synthase complexes [3] [4]. The introduction of heterologous pathways, optimization of cofactor availability, and elimination of competing metabolic routes are additional tactics employed to enhance production. The use of synthetic biology tools, including CRISPR-based genome editing and modular pathway assembly, has accelerated the development of high-yielding production strains.

Data Table: Fermentation Yields of 8-Methylnonanoic Acid

The following table summarizes reported yields of 8-methylnonanoic acid from various microbial fermentation strategies, highlighting the impact of host selection and process optimization.

| Microbial Host | Fermentation Strategy | Yield (g/L) | Reference |

|---|---|---|---|

| Streptomyces sp. | Batch | 0.15 | [2] |

| Bacillus subtilis | Fed-batch | 0.22 | [3] |

| Engineered Escherichia coli | Fed-batch | 0.45 | [1] |

| Engineered Streptomyces | Continuous | 0.50 | [1] |

These data illustrate the progressive improvement in yields achieved through the transition from wild-type to engineered strains and the adoption of advanced fermentation strategies.

Enzymatic Pathways in Fatty Acid Biosynthesis

The biosynthesis of 8-methylnonanoic acid is orchestrated by a series of enzymatic reactions that collectively constitute the branched-chain fatty acid biosynthetic pathway. This section provides a detailed examination of the key enzymatic steps, their regulation, and the biochemical mechanisms underlying the formation of methyl-branched fatty acids.

Initiation of Branched-Chain Fatty Acid Synthesis

The biosynthetic pathway for branched-chain fatty acids such as 8-methylnonanoic acid is initiated by the condensation of branched-chain alpha-keto acids, which are derived from the catabolism of amino acids such as valine, leucine, and isoleucine [3]. The enzyme branched-chain alpha-keto acid decarboxylase catalyzes the decarboxylation of these precursors, generating branched-chain acyl-CoA molecules that serve as primers for subsequent chain elongation.

The specificity and activity of branched-chain alpha-keto acid decarboxylase are critical determinants of the overall flux through the pathway. Studies in Bacillus subtilis have demonstrated that the removal of this enzyme from fatty acid synthetase preparations results in a marked reduction or complete loss of branched-chain fatty acid synthesis, underscoring its essential role [3]. The enzyme exhibits high affinity for branched-chain alpha-keto acids, facilitating efficient channeling of precursors into the fatty acid biosynthetic machinery.

Chain Elongation by Fatty Acid Synthase

Following the generation of branched-chain acyl-CoA primers, the chain elongation process is mediated by the fatty acid synthase complex. This multi-enzyme system catalyzes the iterative addition of two-carbon units derived from malonyl-CoA or methylmalonyl-CoA to the growing acyl chain [4]. The incorporation of methylmalonyl-CoA as an extender unit introduces methyl branches at specific positions along the fatty acid backbone, resulting in the formation of methyl-branched products such as 8-methylnonanoic acid.

Experimental evidence from studies utilizing partially purified fatty acid synthase preparations from mammalian tissues has demonstrated that the enzyme is capable of utilizing both malonyl-CoA and methylmalonyl-CoA as substrates, generating identical mixtures of branched fatty acids irrespective of the tissue source [4]. This finding indicates that the specificity for methyl-branched acid production resides in the availability of precursor molecules rather than unique properties of the fatty acid synthase itself.

Regulation of Enzymatic Pathways

The regulation of branched-chain fatty acid biosynthesis is governed by a complex interplay of genetic, metabolic, and environmental factors. The expression levels of key enzymes, availability of precursor substrates, and feedback inhibition by end products all contribute to the dynamic control of pathway flux. In microbial systems, regulatory circuits involving transcriptional activators and repressors modulate the expression of genes encoding pathway enzymes in response to nutrient availability and metabolic demand.

Advances in systems biology and omics technologies have facilitated the identification of regulatory nodes and network motifs that can be targeted for pathway optimization. The integration of transcriptomic, proteomic, and metabolomic data enables the rational design of regulatory interventions to enhance the biosynthetic capacity for 8-methylnonanoic acid.

Data Table: Key Enzymes in 8-Methylnonanoic Acid Biosynthesis

Engineering Cellular Systems for Enhanced Production

The advent of metabolic engineering and synthetic biology has revolutionized the production of specialty fatty acids such as 8-methylnonanoic acid. By systematically modifying cellular systems, researchers have achieved significant improvements in yield, productivity, and process robustness.

Genetic Engineering Strategies

Genetic engineering approaches for enhanced 8-methylnonanoic acid production encompass the overexpression of pathway enzymes, introduction of heterologous genes, and deletion of competing metabolic routes. The use of strong, inducible promoters and optimized ribosome binding sites ensures high-level expression of key biosynthetic genes. The incorporation of feedback-resistant enzyme variants circumvents allosteric inhibition and sustains pathway flux.

One notable example involves the engineering of Escherichia coli to express genes from Streptomyces or Bacillus encoding branched-chain alpha-keto acid decarboxylase and fatty acid synthase complexes [1]. The resulting recombinant strains exhibit markedly increased production of 8-methylnonanoic acid compared to their wild-type counterparts. The modular assembly of biosynthetic pathways, facilitated by standardized genetic parts and assembly techniques, enables rapid prototyping and optimization of engineered strains.

Systems Biology and Metabolic Flux Analysis

The application of systems biology tools, including genome-scale metabolic modeling and flux balance analysis, provides a quantitative framework for predicting and optimizing metabolic fluxes toward 8-methylnonanoic acid. By integrating experimental data with computational models, researchers can identify metabolic bottlenecks, assess the impact of genetic modifications, and prioritize engineering targets.

Metabolic flux analysis using isotopically labeled substrates enables the direct measurement of carbon flux through the branched-chain fatty acid pathway. This information guides the rational design of interventions to enhance precursor supply, cofactor regeneration, and product export. The iterative cycle of modeling, experimentation, and optimization accelerates the development of high-performance production strains.

Synthetic Biology Tools and Genome Editing

The deployment of synthetic biology tools, such as CRISPR-Cas9 genome editing and synthetic regulatory circuits, has further expanded the toolkit for engineering cellular systems. Precise, multiplexed genome modifications enable the simultaneous alteration of multiple genes, facilitating the construction of complex biosynthetic pathways. The use of synthetic promoters, transcriptional regulators, and metabolic sensors allows for dynamic control of pathway activity in response to environmental cues.

The integration of cell-free systems and high-throughput screening platforms accelerates the identification of optimal pathway configurations. Directed evolution and adaptive laboratory evolution approaches generate strains with improved tolerance to product accumulation and enhanced metabolic performance.

Data Table: Engineered Strains for 8-Methylnonanoic Acid Production

The following table presents a comparison of engineered microbial strains developed for the production of 8-methylnonanoic acid, highlighting the genetic modifications and resulting yields.

| Strain | Genetic Modifications | Yield (g/L) | Reference |

|---|---|---|---|

| Escherichia coli BL21 | Overexpression of branched-chain pathway genes | 0.45 | [1] |

| Streptomyces coelicolor | Introduction of feedback-resistant enzymes | 0.50 | [1] |

| Bacillus subtilis 168 | Deletion of competing pathways, overexpression of key enzymes | 0.40 | [3] |

These data underscore the effectiveness of targeted genetic modifications in enhancing the biosynthetic capacity for 8-methylnonanoic acid.

Comparative Analysis of Wild-Type versus Engineered Strains

A critical aspect of advancing the biotechnological production of 8-methylnonanoic acid is the comparative evaluation of wild-type and engineered microbial strains. This section examines the differences in metabolic performance, yield, and process characteristics between these two classes of production hosts.

Wild-Type Strains: Baseline Performance

Wild-type microbial strains, such as Streptomyces and Bacillus species, possess the native enzymatic machinery required for the biosynthesis of branched-chain fatty acids [2] [3]. However, their production titers are often limited by regulatory constraints, suboptimal precursor supply, and feedback inhibition. The metabolic flux toward 8-methylnonanoic acid is typically low, resulting in modest yields that are insufficient for commercial-scale applications.

The primary advantage of wild-type strains lies in their robustness and evolutionary adaptation to specific environmental niches. They serve as valuable models for elucidating the natural biosynthetic pathways and identifying key enzymatic steps amenable to engineering.

Engineered Strains: Enhanced Productivity

Engineered strains, developed through the systematic modification of metabolic pathways, exhibit significantly enhanced production of 8-methylnonanoic acid. The introduction of heterologous genes, overexpression of rate-limiting enzymes, and elimination of competing pathways redirect metabolic flux toward the desired product [1] [5]. These strains are capable of achieving higher yields, improved productivity, and greater process stability.

The use of advanced genetic tools, such as CRISPR-based genome editing and synthetic regulatory circuits, enables precise control over pathway activity and facilitates the rapid optimization of production strains. Engineered strains also demonstrate improved tolerance to product accumulation and can be tailored to utilize a broader range of substrates.

Comparative Data Table: Wild-Type versus Engineered Strains

The following table provides a side-by-side comparison of key performance metrics for wild-type and engineered microbial strains producing 8-methylnonanoic acid.

| Strain Type | Maximum Yield (g/L) | Productivity (g/L/h) | Substrate Utilization | Reference |

|---|---|---|---|---|

| Wild-type | 0.15 – 0.22 | 0.01 – 0.02 | Limited | [2] [3] |

| Engineered | 0.40 – 0.50 | 0.03 – 0.05 | Broad (glucose, glycerol, etc.) | [1] [5] |

These data highlight the substantial gains in yield and productivity achieved through metabolic engineering, underscoring the importance of cellular system modifications for industrial-scale production.

Research Findings: Comparative Performance

Recent research has demonstrated that engineered strains not only outperform wild-type counterparts in terms of yield and productivity but also exhibit greater flexibility in substrate utilization and process scalability. For example, engineered Escherichia coli strains expressing branched-chain pathway genes from Streptomyces have achieved yields of up to 0.45 grams per liter in fed-batch fermentations, compared to less than 0.2 grams per liter for wild-type strains under similar conditions [1].

The integration of systems biology approaches has enabled the identification of metabolic bottlenecks and the rational design of interventions to further enhance production. Comparative omics analyses have revealed that engineered strains exhibit upregulation of key biosynthetic genes, increased precursor supply, and reduced flux through competing pathways. These findings provide a blueprint for the continued optimization of microbial cell factories for 8-methylnonanoic acid production.

Modulation of Lipid Metabolism in Adipocytes

8-Methylnonanoic acid demonstrates significant modulatory effects on lipid metabolism within adipocytes, primarily through the inhibition of de novo lipogenesis and alterations in lipolytic responses. Research conducted on 3T3-L1 adipocytes has revealed that this medium-chain fatty acid functions as a metabolic regulator with distinct effects on fat accumulation and mobilization [1].

During nutrient starvation conditions, 8-methylnonanoic acid treatment at 1 µM concentration resulted in an 11% reduction in lipid accumulation compared to vehicle-treated controls. This anti-lipogenic effect was observed under serum-free conditions over a 48-hour treatment period, suggesting that the compound directly interferes with the conversion of excess carbohydrates and amino acids into fatty acids for triglyceride synthesis [1]. The mechanism underlying this lipid reduction appears to be independent of peroxisome proliferator-activated receptor gamma pathways, as 8-methylnonanoic acid did not influence pioglitazone-enhanced fat accumulation during adipocyte differentiation [1].

The compound's influence on lipolytic processes demonstrates a biphasic response pattern. Short-term treatment with 8-methylnonanoic acid (10 µM for 3-24 hours) produced no changes in glycerol release, indicating that the compound does not directly stimulate lipolysis under acute conditions [1]. However, long-term treatment during adipocyte maturation revealed a significant anti-lipolytic effect. Adipocytes treated with 8-methylnonanoic acid during a 5-day maturation period exhibited a markedly reduced lipolytic response to isoproterenol stimulation [1].

| Treatment Condition | 8-MNA Effect | Comparison to Control | Mechanistic Implication |

|---|---|---|---|

| Short-term (3h) | No change in glycerol release | Similar to vehicle | No direct lipolytic effect |

| Short-term (24h) | No change in glycerol release | Similar to vehicle | No direct lipolytic effect |

| Long-term + Vehicle | No baseline effect | No difference | Normal baseline |

| Long-term + Isoproterenol | Reduced lipolytic response | Significantly attenuated | Anti-lipolytic action |

The integration of 8-methylnonanoic acid into cellular membranes may contribute to its lipid-modulating properties. As a branched-chain fatty acid, it influences membrane fluidity and phase behavior of lipid bilayers, potentially affecting the activity of membrane-bound enzymes and receptors involved in lipid metabolism [2]. This structural integration could explain the compound's ability to modulate long-term metabolic responses while having minimal acute effects.

Research indicates that 8-methylnonanoic acid serves as a substrate for investigating the specificity and activity of fatty acid synthase and desaturase enzymes. Its distinct methyl branching at the eighth carbon position provides unique insights into the mechanisms of fatty acid biosynthesis and modification [2]. The compound's role in elucidating metabolic pathways involving branched-chain fatty acids has become increasingly important for understanding lipid biochemistry and membrane biology.

Role in AMP-Activated Protein Kinase Signaling

8-Methylnonanoic acid demonstrates potent activation of the AMP-activated protein kinase signaling pathway, a critical cellular energy sensor that regulates metabolic homeostasis. The compound induces concentration-dependent increases in AMPK phosphorylation at threonine 172, the essential residue required for kinase activation [1].

Experimental data reveals that 8-methylnonanoic acid treatment produces a 2.5-fold increase in phosphorylated AMPKα to total AMPKα ratio at 1 µM concentration and a 3.5-fold increase at 10 µM concentration when compared to vehicle controls. This activation occurs during 48-hour treatment periods under nutrient starvation conditions, suggesting that the compound can stimulate AMPK even in energy-depleted cellular environments [1].

| Treatment | pAMPKα/AMPKα Ratio (Fold Change) | Lipid Accumulation Change (%) | Experimental Duration |

|---|---|---|---|

| Vehicle (DMSO) | 1.0 | 0 | 48 hours |

| 1 µM 8-MNA | 2.5 | -11 | 48 hours |

| 10 µM 8-MNA | 3.5 | Not measured | 48 hours |

| 1 µM Capsaicin | 1.0 | 0 | 48 hours |

| 1 µM Dihydrocapsaicin | 1.0 | 0 | 48 hours |

The AMPK activation by 8-methylnonanoic acid contrasts sharply with the effects of its parent capsaicinoids. Neither capsaicin nor dihydrocapsaicin at equivalent concentrations (1 µM) produced measurable increases in AMPK phosphorylation, indicating that 8-methylnonanoic acid possesses unique signaling properties independent of its capsaicinoid origins [1].

The mechanistic basis for AMPK activation by 8-methylnonanoic acid likely involves multiple pathways. As a medium-chain fatty acid, 8-methylnonanoic acid undergoes rapid β-oxidation after mitochondrial uptake, potentially altering cellular adenine nucleotide ratios. The conventional tripartite mode of AMPK activation involves AMP binding at the γ-CBS3 domain, which promotes α-T172 phosphorylation by LKB1, provides allosteric activation, and protects phosphorylated α-T172 from phosphatases [3]. Medium-chain fatty acids have been shown to activate AMPK through calcium/calmodulin-dependent kinase cascades in skeletal muscle cells, suggesting similar mechanisms may operate in adipocytes [4].

The AMPK signaling pathway activation by 8-methylnonanoic acid has downstream consequences for cellular metabolism. Activated AMPK inhibits anabolic pathways including fatty acid synthesis while simultaneously promoting catabolic processes such as fatty acid oxidation [4] [5]. This dual regulation explains the observed correlation between AMPK activation and reduced lipid accumulation in 8-methylnonanoic acid-treated adipocytes.

The compound's ability to activate AMPK also influences glucose metabolism. AMPK activation promotes glucose uptake through multiple mechanisms, including enhanced glucose transporter translocation and improved insulin sensitivity [5]. These effects contribute to the enhanced insulin-dependent glucose uptake observed in adipocytes chronically treated with 8-methylnonanoic acid.

AMPK serves as an ultrasensitive system for monitoring cellular energy charge, responding to changes in nucleotide concentrations with cooperative behavior. The system can progress from 10% to 90% maximal activity with only a 6-fold increase in activating nucleotide, equivalent to a Hill coefficient demonstrating cooperative binding [4]. This ultrasensitivity allows 8-methylnonanoic acid to produce significant metabolic effects through relatively modest changes in cellular energy status.

Incorporation into Long-Chain Fatty Acids

The incorporation of 8-methylnonanoic acid into long-chain fatty acid synthesis pathways represents a complex metabolic process involving both mitochondrial and peroxisomal β-oxidation systems. As a medium-chain branched fatty acid, 8-methylnonanoic acid follows distinct metabolic routes compared to conventional straight-chain fatty acids, with implications for cellular membrane composition and metabolic signaling [6] [7].

Medium-chain fatty acids, including 8-methylnonanoic acid, exhibit carnitine-independent uptake and intramitochondrial activation to acyl-CoA thioesters. This characteristic distinguishes them from long-chain fatty acids, which require the carnitine shuttle system for mitochondrial transport [6]. Once activated, 8-methylnonanoic acid can undergo β-oxidation to produce acetyl-CoA units that serve as building blocks for long-chain fatty acid synthesis through the fatty acid synthase complex.

The incorporation process involves several enzymatic steps mediated by fatty acid synthase and associated enzymes. 8-Methylnonanoic acid serves as a substrate for investigating the specificity and activity of these enzymes, particularly in understanding how methyl branching affects fatty acid biosynthesis and modification pathways [2]. The presence of a methyl group at the eighth carbon position influences enzyme-substrate interactions and can alter the efficiency of incorporation into longer chain structures.

Research has demonstrated that 8-methylnonanoic acid can be incorporated into both triglycerides and phospholipids within adipose tissue. Studies using medium-chain triglycerides have shown that adipose tissue can contain considerable amounts of medium-chain fatty acids in both triglyceride and phospholipid fractions, indicating active incorporation into cellular lipid pools [8]. This incorporation affects membrane dynamics and protein interactions, as the presence of branched-chain fatty acids influences membrane fluidity and phase behavior of lipid bilayers [2].

The metabolic fate of 8-methylnonanoic acid in cellular systems involves competition between oxidative and synthetic pathways. Under energy-rich conditions, the compound may be preferentially incorporated into storage lipids, while under energy-depleted conditions, it undergoes rapid oxidation to provide cellular energy [6]. This metabolic flexibility allows cells to utilize 8-methylnonanoic acid as both an energy substrate and a membrane component depending on metabolic demands.

Peroxisomal fatty acid oxidation pathways also play a role in 8-methylnonanoic acid metabolism. Peroxisomes can oxidize medium- and long-chain fatty acids through pathways involving ABCD3 and HSD17B4, particularly when mitochondrial fatty acid oxidation is defective or overloaded [7]. This metabolic crosstalk between organelles ensures efficient utilization of 8-methylnonanoic acid and its derivatives.

The incorporation of 8-methylnonanoic acid into long-chain fatty acids may also involve elongation processes. Fatty acid elongation systems can extend medium-chain fatty acids by sequential addition of two-carbon units, producing longer chain derivatives that retain the original branching pattern [9]. These elongated products can then be incorporated into complex lipids or undergo further metabolic modifications.

| Metabolic Pathway | Process | Location | End Products |

|---|---|---|---|

| β-Oxidation | Breakdown to acetyl-CoA | Mitochondria/Peroxisomes | Acetyl-CoA, NADH, FADH2 |

| Fatty Acid Synthesis | Incorporation into long chains | Cytoplasm | Long-chain fatty acids |

| Membrane Integration | Lipid bilayer incorporation | Cell membranes | Modified membrane properties |

| Elongation | Chain extension | Endoplasmic reticulum | Extended branched fatty acids |

Impact on Branched-Chain Amino Acid Metabolism

8-Methylnonanoic acid exhibits significant interactions with branched-chain amino acid metabolism, particularly through its biosynthetic relationship with valine and leucine degradation pathways. The compound serves as a crucial intermediate in capsaicin biosynthesis, where it functions as a fatty acid derivative from the leucine/valine metabolic pathway [10] [11].

The biosynthesis of 8-methylnonanoic acid involves enzymatic condensation processes that connect branched-chain amino acid catabolism with fatty acid metabolism. In capsaicin-producing plants, 8-methylnonanoic acid is synthesized through the degradation of branched-chain amino acids, specifically through pathways involving ketoacyl synthase enzymes that are crucial for branched fatty acid formation [10]. This biosynthetic route demonstrates the interconnection between amino acid metabolism and specialized fatty acid production.

Branched-chain amino acid metabolism occurs within the mitochondrial matrix and involves multiple enzymes organized into three pathways for leucine, isoleucine, and valine catabolism [9] [12]. The initial steps involve transamination by branched-chain aminotransferase to generate branched-chain α-ketoacids, followed by oxidative decarboxylation by the branched-chain ketoacid dehydrogenase complex [9] [13]. These reactions produce branched-chain acyl-CoA derivatives that can serve as precursors for specialized fatty acids like 8-methylnonanoic acid.

Research has revealed metabolic crosstalk between branched-chain amino acid pathways and fatty acid synthesis. Propionyl-CoA, a product of isoleucine and valine degradation, can serve as a substrate for odd-chain fatty acid synthesis, while leucine degradation connects to cholesterol synthesis through enzymatic switches involving hydroxy-methylglutaryl-CoA synthase [14]. These metabolic interconnections suggest that 8-methylnonanoic acid metabolism may influence branched-chain amino acid utilization and vice versa.

The role of 8-methylnonanoic acid in modulating branched-chain amino acid metabolism extends to its effects on cellular energy homeostasis. Branched-chain amino acids serve as alternative energy sources and signaling molecules, with their catabolism yielding NADH and FADH2 for ATP generation [13] [15]. The presence of 8-methylnonanoic acid may influence these processes through its effects on AMPK signaling and mitochondrial metabolism.

Studies have identified evidence for branched-chain amino acid catabolism crosstalk, where mutations in specific acyl-CoA dehydrogenases lead to compensatory metabolism through alternative pathways [9]. This metabolic flexibility suggests that 8-methylnonanoic acid availability may influence the efficiency of branched-chain amino acid degradation and the production of downstream metabolites.

The degradation pathways for branched-chain amino acids ultimately yield acetyl-CoA and/or propionyl-CoA that enter the tricarboxylic acid cycle [16] [15]. Valine catabolism produces propionyl-CoA, which is converted to methylmalonyl-CoA and succinyl-CoA, while leucine yields acetyl-CoA and acetoacetate [15]. The metabolic relationship between 8-methylnonanoic acid and these pathways may involve both substrate competition and product utilization.

| Amino Acid | Initial Product | Final Products | Connection to 8-MNA |

|---|---|---|---|

| Valine | Isobutyryl-CoA | Propionyl-CoA, Succinyl-CoA | Biosynthetic precursor pathway |

| Leucine | Isovaleryl-CoA | Acetyl-CoA, Acetoacetate | Direct biosynthetic relationship |

| Isoleucine | 2-Methylbutyryl-CoA | Acetyl-CoA, Propionyl-CoA | Indirect metabolic interactions |

The enzymatic machinery involved in branched-chain amino acid metabolism includes acyl-CoA dehydrogenases with different substrate specificities. Isobutyryl-CoA dehydrogenase shows highest activity with isobutyryl-CoA but can also process 2-methylbutyryl-CoA, demonstrating the overlapping specificities that facilitate metabolic crosstalk [17]. These enzyme characteristics suggest potential interactions with 8-methylnonanoic acid metabolism through shared enzymatic pathways.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Appearance

UNII

YL95S7AP4Z